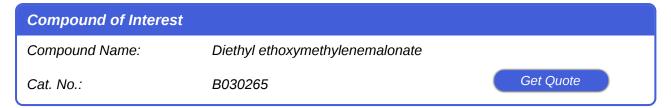


An In-depth Technical Guide on the Molecular Structure of Diethyl Ethoxymethylenemalonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of **Diethyl Ethoxymethylenemalonate** (DEEMM). DEEMM is a versatile chemical intermediate widely utilized in organic synthesis, particularly in the production of heterocyclic compounds and as a key building block for various pharmaceutical agents, including quinolone antibiotics.[1][2][3][4]

Molecular Structure and Identifiers

Diethyl ethoxymethylenemalonate is an organic compound and a derivative of carboxylic acid.[2] Its structure features a malonate backbone functionalized with an ethoxymethylene group.[2][3]



Identifier	Value	Reference
IUPAC Name	diethyl 2- (ethoxymethylidene)propanedi oate	[5]
CAS Number	87-13-8	[1]
Molecular Formula	C10H16O5	[1][5]
Molecular Weight	216.23 g/mol	[1][5]
SMILES String	CCOC=C(C(=O)OCC)C(=O)O	[5][6]
InChI Key	LTMHNWPUDSTBKD- UHFFFAOYSA-N	[1][6]
Synonyms	EMME, Diethyl 2- (ethoxymethylene)malonate, Ethoxymethylenemalonic acid diethyl ester	[1][5]

Physicochemical Properties

DEEMM is a clear, colorless to light yellow liquid at room temperature with a faint, ester-like odor.[1][2][3] It is insoluble in water but soluble in organic solvents like chloroform, ethyl acetate, ethanol, and ether.[1][2][3]

Property	Value	Reference	
Melting Point	-33 °C	[1]	
Boiling Point	279-283 °C (lit.)	[1]	
Density	1.080 g/mL at 20 °C (lit.)	[1]	
Refractive Index (n20/D)	1.462 - 1.463	[1][6]	
Flash Point	144 °C (291 °F) - closed cup	[6]	
Water Solubility	Insoluble	[1][2]	



Spectroscopic Characterization

The molecular structure of DEEMM is confirmed through various spectroscopic techniques, including NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
7.62	Singlet	1H	=CH	[7]
4.22	Quartet	2H	OCH₂CH₃ (ethoxymethylen e)	[7]
4.19	Quartet	4H	OCH₂CH₃ (diethyl ester x2)	[7]
1.37	Triplet	3H	OCH₂CH₃ (ethoxymethylen e)	[7]
1.30	Triplet	6Н	OCH₂CH₃ (diethyl ester x2)	[7]

Infrared (IR) Spectroscopy

The IR spectrum of DEEMM displays characteristic absorption bands that confirm the presence of its key functional groups. Data is available from the NIST/EPA Gas-Phase Infrared Database and other sources.[8][9][10] Key expected peaks include strong C=O stretching vibrations for the ester groups, C=C stretching for the alkene, and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry data for DEEMM is available, confirming its molecular weight.[5] The exact mass is 216.09977361 Da.[5]



Experimental Protocols Synthesis of Diethyl Ethoxymethylenemalonate

A common and established method for synthesizing DEEMM involves the reaction of diethyl malonate with triethyl orthoformate and acetic anhydride, catalyzed by anhydrous zinc chloride. [7][11] This procedure is a modification of the Claisen procedure.[11]

Materials:

- Diethyl malonate (1.0 mole, 160 g)
- Triethyl orthoformate (1.0 mole, 148 g)
- Acetic anhydride (2.0 moles, 204 g)
- Anhydrous zinc chloride (0.5 g)

Procedure:

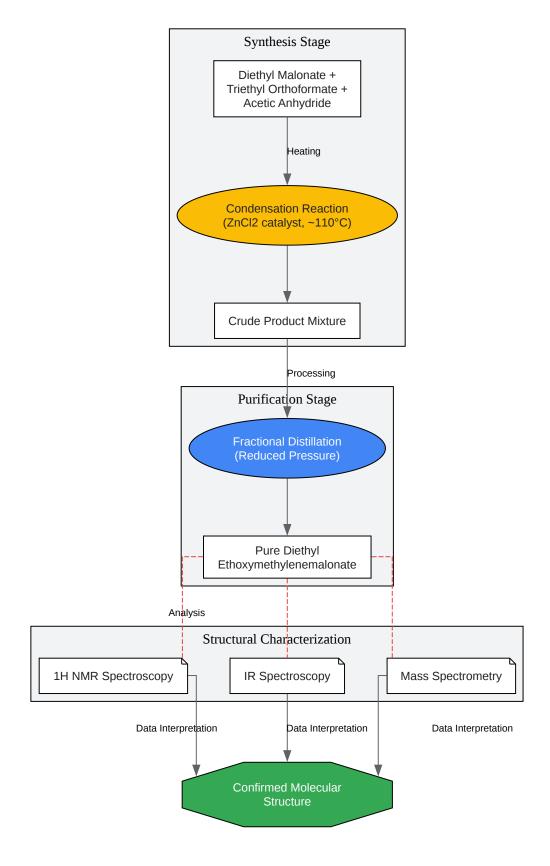
- A mixture of diethyl malonate, triethyl orthoformate, acetic anhydride, and a catalytic amount
 of anhydrous zinc chloride is prepared in a suitable reaction flask equipped for distillation.[7]
 [11]
- The mixture is heated in an oil bath. The temperature of the contents is maintained between 104-113 °C for approximately 6.5 hours.[7]
- Following the heating period, the mixture is distilled through a short column. The pot temperature is raised to 124 °C, and the distillate is collected.[7]
- After the initial distillation, the residue is allowed to stand at 25 °C for 18 hours.
- The residue is then diluted with ether and washed thoroughly with water.[7]
- The combined ether extracts are dried over magnesium sulfate.
- The final product, **diethyl ethoxymethylenemalonate**, is isolated by distillation under reduced pressure. The fraction boiling at 109-111 °C (at 0.9 mmHg) is collected.[7] The yield is reported to be approximately 72-85%.[7]



Visualization of Characterization Workflow

The logical workflow for the synthesis and structural confirmation of **Diethyl Ethoxymethylenemalonate** is outlined below. This process begins with the chemical synthesis, followed by purification, and concludes with structural analysis using various spectroscopic methods.





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Caption: Workflow for Synthesis and Structural Confirmation of DEEMM.



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